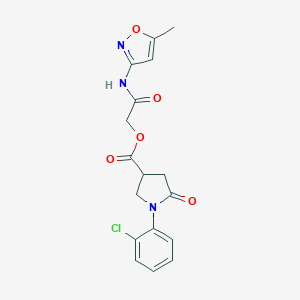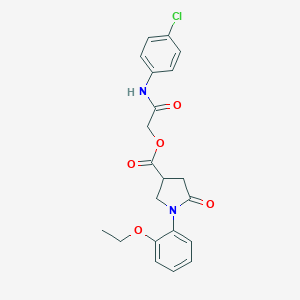
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid, also known as DPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DPPB is a pyrazole derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects.
科学研究应用
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid has been investigated as a potential anti-inflammatory and analgesic agent due to its ability to inhibit the production of prostaglandins and other inflammatory mediators. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid has been shown to exhibit antitumor activity and has been investigated as a potential anticancer agent. Furthermore, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid has been studied for its potential applications in the field of materials science, where it has been used as a building block for the synthesis of various organic molecules and polymers.
作用机制
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid selectively inhibits COX-2, which is the isoform of the enzyme that is induced during inflammation. By inhibiting COX-2, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid reduces the production of prostaglandins and other inflammatory mediators, which leads to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid has been shown to exhibit antitumor activity in vitro and in vivo. Furthermore, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid has been shown to exhibit low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the major advantages of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid in lab experiments is its selectivity for COX-2, which allows for the specific inhibition of the inflammatory response without affecting the production of prostaglandins that are necessary for normal physiological processes. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid has been shown to exhibit low toxicity and good pharmacokinetic properties, which make it a safe and effective candidate for further development as a therapeutic agent. However, one of the limitations of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid. One potential direction is the further optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid could be further investigated for its potential applications in the treatment of various inflammatory and neoplastic diseases. Furthermore, the use of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid as a building block for the synthesis of various organic molecules and polymers could be further explored for its potential applications in materials science. Overall, the unique properties and potential applications of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid make it a promising candidate for further research and development in various scientific fields.
合成方法
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid can be synthesized through a multistep process that involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl acetoacetate, followed by the condensation of the resulting product with benzaldehyde. The final step involves the hydrolysis of the ester group to yield 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid. The purity and yield of the synthesized product can be improved through various purification techniques, such as column chromatography and recrystallization.
属性
产品名称 |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid |
|---|---|
分子式 |
C15H16N2O3 |
分子量 |
272.3 g/mol |
IUPAC 名称 |
2-(3,5-dimethylpyrazol-1-yl)-4-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C15H16N2O3/c1-10-8-11(2)17(16-10)13(15(19)20)9-14(18)12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3,(H,19,20) |
InChI 键 |
JWCXDRLQQIFFKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(CC(=O)C2=CC=CC=C2)C(=O)O)C |
规范 SMILES |
CC1=CC(=NN1C(CC(=O)C2=CC=CC=C2)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270874.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270875.png)
![2-(2-Ethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270877.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270879.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270881.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270882.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270883.png)



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270888.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)